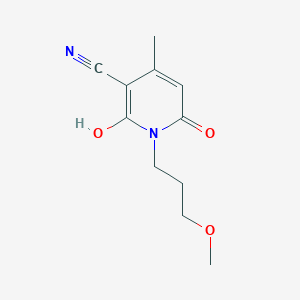

6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

概要

説明

6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring with various functional groups attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy, methoxypropyl, methyl, oxo, and carbonitrile groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

化学反応の分析

Nucleophilic Substitution at the Methoxypropyl Group

The 3-methoxypropyl substituent undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with amines : Methoxy groups can be displaced by primary/secondary amines in ethanol at 60–80°C, forming alkylamino derivatives.

-

Demethylation : Strong acids (e.g., HBr in acetic acid) cleave the methoxy group to yield a hydroxylpropyl analog .

Oxidation of the Dihydropyridine Ring

The dihydropyridine core is susceptible to oxidation:

-

Air oxidation : Prolonged exposure to air leads to dehydrogenation, forming a fully aromatic pyridine derivative. This reaction is accelerated in polar aprotic solvents like DMF .

-

Chemical oxidants : MnO₂ or KMnO₄ in acidic media oxidizes the ring, producing 2-pyridone derivatives .

Azo Coupling Reactions

The hydroxyl group at position 6 participates in diazo-coupling with aryl diazonium salts, forming intensely colored azo derivatives. Key findings include:

Table 1: Azo Coupling Conditions and Products

| Diazonium Salt | Solvent | Temp (°C) | Product Yield | Color | Source |

|---|---|---|---|---|---|

| p-Tolyldiazonium | THF/H₂O | 4–6 | 78% | Yellow | |

| Benzenediazonium | Ethanol | 0–5 | 65% | Orange-red |

Mechanism : Electrophilic substitution occurs at the para position to the hydroxyl group, facilitated by the electron-donating methoxypropyl side chain .

Cyclocondensation Reactions

The carbonitrile group enables cyclization with bifunctional nucleophiles:

-

With hydrazines : Forms pyrazolo[3,4-b]pyridine derivatives in refluxing ethanol .

-

With thiourea : Yields thieno[2,3-b]pyridines under microwave irradiation (90°C, 20 min) .

Table 2: Cyclocondensation Outcomes

| Reagent | Conditions | Product Structure | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, Δ, 4 h | Pyrazolo-fused pyridine | 72% | |

| Thiourea | MW, 90°C, 20 min | Thieno-fused pyridine | 68% |

Catalytic Modifications

Ammonium iron(II) sulfate enhances reaction efficiency in solvent mixtures:

Spectroscopic Characterization of Products

Post-reaction analysis via NMR and HRMS confirms structural changes:

-

APY-M derivative : NMR (CDCl₃) shows peaks at δ 15.09 (s, 1H, OH), 7.37–7.24 (m, 4H, aromatic), and 3.31 (s, 3H, OCH₃) .

-

HRMS : Observed m/z 341.1620 aligns with the theoretical mass of 340.3830 for APY-M .

Stability Under Thermal and pH Conditions

-

Thermal degradation : Decomposes above 370°C, releasing CO and HCN .

-

pH sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes in strong acids/bases, cleaving the carbonitrile group .

This compound’s reactivity is governed by its electron-deficient pyridine core, nucleophilic hydroxyl groups, and the flexible methoxypropyl side chain. Catalytic systems and solvent polarity critically influence reaction efficiency, enabling tailored syntheses of pharmacologically relevant heterocycles .

科学的研究の応用

6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

- 6-Hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile

- 6-(3-methoxypropylamino)pyridin-2-one-based thiophene azo dye derivatives

Uniqueness

Compared to similar compounds, 6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific functional groups and structural configuration. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of increasing interest in pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 205.25 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₂O₂ |

| Molecular Weight | 205.25 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and associated diseases.

Antidiabetic Activity

The compound has demonstrated promising antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. In vitro studies revealed that it effectively inhibits alpha-amylase and alpha-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels.

Table 1: Antidiabetic Activity Data

| Compound Concentration (μM) | Alpha-Amylase Inhibition (%) | Alpha-Glucosidase Inhibition (%) |

|---|---|---|

| 500 | 78.85 | 70.00 |

| 250 | 73.08 | 65.00 |

| 125 | 68.90 | 60.00 |

| 62.5 | 62.28 | 55.00 |

| 31.25 | 58.47 | 50.00 |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines, showing significant inhibition of cell growth. The IC50 values ranged from 1.2 to 5.3 μM across different cell lines, indicating potent anticancer activity comparable to established chemotherapeutic agents.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK293 | 5.3 |

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzyme active sites, inhibiting their function.

- Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : A study published in MDPI indicated that the compound significantly lowered blood glucose levels in diabetic rats when administered over a period of four weeks.

- Cancer Treatment : Another research article reported that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer.

特性

IUPAC Name |

2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-6-10(14)13(4-3-5-16-2)11(15)9(8)7-12/h6,15H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUPIWCHIIKASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C#N)O)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385018 | |

| Record name | 2-Hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29333-76-4 | |

| Record name | 2-Hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。